Bifunctional Hydroxyl Groups vs. Monofunctional Dioxolane Analogs
2,2′-Methylenebis-(1,3-dioxolane-4-methanol) possesses two hydrogen bond donor (hydroxyl) groups (computed HBD = 2), enabling its participation as a bifunctional monomer in step-growth polycondensation and polyaddition reactions. In contrast, the two most common dioxolane-based alcohol intermediates—solketal (2,2-dimethyl-1,3-dioxolane-4-methanol, CAS 100-79-8) and glycerol formal (1,3-dioxolane-4-methanol, CAS 5464-28-8)—each possess only a single hydroxyl group (HBD = 1), restricting them to monofunctional roles such as end-capping, chain termination, or serving as protected glycerol synthons . The bifunctionality of the target compound is structurally analogous to that of 1,4-butanediol (HBD = 2), but with the critical additional feature of embedded cyclic acetal rings [1].
| Evidence Dimension | Hydrogen Bond Donor Count (OH functionality) |
|---|---|
| Target Compound Data | HBD = 2 (two –CH₂OH groups; bifunctional diol) |
| Comparator Or Baseline | Solketal (CAS 100-79-8): HBD = 1 (monofunctional); Glycerol formal (CAS 5464-28-8): HBD = 1 (monofunctional); 1,4-Butanediol (CAS 110-63-4): HBD = 2 (bifunctional but no acetal units) |
| Quantified Difference | Target compound provides 2× the reactive hydroxyl functionality of solketal or glycerol formal; equals 1,4-butanediol in OH count but with 3× the HBA capacity |
| Conditions | Computed molecular descriptors; HBD count derived from chemical structure |
Why This Matters
A procurement decision based on monofunctional dioxolane alcohols would preclude step-growth incorporation; only the target compound among dioxolane-based candidates offers the bifunctionality required for use as a polyurethane chain extender or polyester diol monomer.
- [1] BaseChem. 2,2′-Methylenebis-(1,3-dioxolane-4-methanol). Computed HBD = 2. http://www.basechem.org/chemical/79383. NeuroToxKB. 1,4-Butanediol. HBD = 2. https://cb.imsc.res.in/neurotoxkb/chemical/1,4-Butanediol View Source
